molecular formula C9H16N2 B15227865 (S)-1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine

(S)-1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine

Cat. No.: B15227865
M. Wt: 152.24 g/mol
InChI Key: XBQJVESDBKSTPY-QMMMGPOBSA-N
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Description

(S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a quinuclidine moiety, which imparts significant strain and reactivity to the molecule. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine typically involves the formation of the cyclopropane ring through a cyclopropanation reaction. One common method is the Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert alkenes into cyclopropanes . The reaction conditions often require strong bases to generate the ylide in situ, followed by nucleophilic attack on the alkene.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Corey-Chaykovsky reaction, employing catalytic amounts of chiral sulfides to achieve enantioselectivity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, Acyl chlorides

Major Products

Scientific Research Applications

(S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor studies, due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of novel materials and catalysts, leveraging its reactive cyclopropane ring.

Mechanism of Action

The mechanism by which (S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine exerts its effects involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The cyclopropane ring can undergo strain-release reactions, facilitating the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: Compounds like cyclopropane-1,1-dicarboxylic acid share the strained cyclopropane ring but lack the quinuclidine moiety.

    Quinuclidine derivatives: Compounds such as quinuclidine itself or its simple derivatives lack the spirocyclic structure.

Uniqueness

(S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine is unique due to its combination of a strained cyclopropane ring and a quinuclidine moiety, providing a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various applications, distinguishing it from other cyclopropane or quinuclidine derivatives.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

(3S)-spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine

InChI

InChI=1S/C9H16N2/c10-8-7-1-5-11(6-2-7)9(8)3-4-9/h7-8H,1-6,10H2/t8-/m0/s1

InChI Key

XBQJVESDBKSTPY-QMMMGPOBSA-N

Isomeric SMILES

C1CN2CCC1[C@@H](C23CC3)N

Canonical SMILES

C1CN2CCC1C(C23CC3)N

Origin of Product

United States

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